2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-cyclopropylacetamide
CAS No.: 488809-84-3
Cat. No.: VC21483132
Molecular Formula: C19H16F3N3OS
Molecular Weight: 391.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 488809-84-3 |
|---|---|
| Molecular Formula | C19H16F3N3OS |
| Molecular Weight | 391.4g/mol |
| IUPAC Name | 2-[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-cyclopropylacetamide |
| Standard InChI | InChI=1S/C19H16F3N3OS/c1-11-2-4-12(5-3-11)16-8-15(19(20,21)22)14(9-23)18(25-16)27-10-17(26)24-13-6-7-13/h2-5,8,13H,6-7,10H2,1H3,(H,24,26) |
| Standard InChI Key | HLEFDRDXHXBSFS-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)NC3CC3 |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)NC3CC3 |
Introduction
Chemical Identifiers and Properties
Identification Parameters
2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-cyclopropylacetamide is uniquely identified through various chemical identifiers, which are essential for database searching and compound verification. These identifiers provide unambiguous ways to reference this specific chemical entity across different platforms and research publications .
The compound's CAS Registry Number (488809-84-3) serves as its primary numerical identifier in chemical substance databases, while its molecular formula (C19H16F3N3OS) defines its elemental composition. The standard InChI and InChIKey provide machine-readable string representations of the chemical structure, facilitating digital processing and database searching.
Table 1: Primary Chemical Identifiers
Nomenclature Variations
The compound is known by several synonyms and alternative names in chemical databases and literature, which can be valuable for comprehensive literature searches :
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2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-cyclopropylacetamide
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2-((3-Cyano-6-(p-tolyl)-4-(trifluoromethyl)pyridin-2-yl)thio)-N-cyclopropylacetamide
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2-[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-cyclopropylacetamide (IUPAC name)
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Acetamide, 2-[[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)-2-pyridinyl]thio]-N-cyclopropyl-
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SS-0483
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CS-0332023
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AKOS003599185
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AM-807/14147772
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STL334201
These alternative identifiers are particularly useful when conducting literature searches across multiple databases, as different suppliers and researchers may use varying nomenclature systems .
Physicochemical Properties
The physicochemical properties of 2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-cyclopropylacetamide determine its behavior in chemical reactions, biological systems, and analytical procedures. These properties are fundamental to understanding its potential applications and limitations in research settings.
Table 2: Physicochemical Properties
The molecular weight of 391.4 g/mol places this compound in a range typically considered favorable for potential drug candidates, as it balances permeability and metabolic stability considerations. The presence of both hydrophobic (trifluoromethyl, methylphenyl) and hydrophilic (cyano, acetamide) groups suggests a balanced lipophilicity profile.
Structural Characteristics
Core Structure and Functional Groups
2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-cyclopropylacetamide possesses a complex molecular structure that incorporates several key structural elements that contribute to its potential chemical reactivity and biological interactions.
The compound's architecture centers around a pyridine ring that serves as the main heterocyclic core. This pyridine ring is highly substituted, bearing four different functional groups that create a unique electronic and steric environment:
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A cyano (nitrile) group at position 3 of the pyridine ring
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A 4-methylphenyl (p-tolyl) substituent at position 6
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A trifluoromethyl group at position 4
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A sulfanyl (thioether) linkage at position 2
The sulfanyl group connects the pyridine core to an acetamide moiety, which bears a cyclopropyl substituent on the nitrogen atom. This arrangement creates a molecule with multiple potential interaction sites, including hydrogen bond acceptors (pyridine nitrogen, cyano group, carbonyl oxygen) and a hydrogen bond donor (amide NH).
Synthesis Considerations
Purification and Characterization
After synthesis, the compound would typically require purification using standard techniques such as column chromatography, recrystallization, or preparative HPLC. Characterization would involve spectroscopic methods including NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure and purity of the final product.
The established chemical identifiers, particularly the SMILES notation and InChI string, would be valuable for confirming the identity of the synthesized compound through database comparison and spectral matching.
Related Compounds and Structural Analogs
Comparison with Structural Analogs
Several structural analogs of 2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-cyclopropylacetamide can be identified from the available sources, allowing for comparative analysis of structural features and potential properties .
Another analog is 2-{[6-(adamantan-1-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide (CAS No. 488810-89-5), which maintains the same core structure but replaces the 4-methylphenyl group with a bulkier adamantyl substituent and also lacks the cyclopropyl group on the acetamide nitrogen .
Table 3: Comparative Analysis of Structural Analogs
Structure-Activity Relationship Implications
The structural variations observed among these analogs suggest several important considerations for potential structure-activity relationships:
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The aromatic substituent at position 6 of the pyridine ring (4-methylphenyl, 3-methoxyphenyl, or adamantyl) likely influences the compound's lipophilicity, electronic properties, and steric profile, potentially affecting binding to biological targets.
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The presence or absence of the cyclopropyl group on the acetamide nitrogen could impact the conformational preferences of the acetamide moiety and its hydrogen-bonding capabilities.
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The replacement of a methyl group with a methoxy group (as in the 3-methoxyphenyl analog) introduces an additional hydrogen bond acceptor, potentially altering interaction patterns with biological targets.
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The adamantyl substituent would significantly increase lipophilicity and introduce rigidity compared to the 4-methylphenyl group, potentially affecting membrane permeability and target binding.
These structural relationships highlight the potential for fine-tuning the properties of this class of compounds through strategic modifications, which could be valuable for medicinal chemistry and drug discovery efforts focused on optimizing biological activity profiles .
Applications and Research Context
Analytical Considerations
For researchers working with 2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-cyclopropylacetamide, several analytical considerations are important to ensure accurate identification and characterization:
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The compound's spectroscopic profile would likely feature characteristic signals in various spectroscopic techniques:
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IR spectroscopy: absorption bands for the cyano group (~2200-2250 cm-1), amide C=O stretching (~1630-1690 cm-1), and C-F stretching (~1000-1350 cm-1)
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NMR spectroscopy: signals corresponding to aromatic protons, methyl group, methylene adjacent to sulfur, and cyclopropyl protons in 1H NMR; characteristic 19F signals for the trifluoromethyl group
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Mass spectrometry: molecular ion peak at m/z 391 and characteristic fragmentation patterns
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Chromatographic methods such as HPLC or LC-MS would be valuable for assessing purity and for identification purposes
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The standard chemical identifiers (InChI, SMILES) facilitate unambiguous identification across different analytical platforms and databases
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